molecular formula C10H11N7O B3864245 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide CAS No. 5547-48-8

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B3864245
CAS No.: 5547-48-8
M. Wt: 245.24 g/mol
InChI Key: KVDZCCHCVRYQKF-WUXMJOGZSA-N
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Description

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide: is a complex organic compound that features a tetrazole ring, an amino group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the tetrazole derivative with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide derivative with benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the hydrazide moiety.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the tetrazole ring and hydrazide moiety suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The tetrazole ring is known for its bioactivity, and the compound may exhibit pharmacological effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide would depend on its specific application. Generally, the tetrazole ring can interact with various molecular targets, potentially inhibiting or activating biological pathways. The hydrazide moiety may also play a role in its bioactivity by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-amino-1H-tetrazole
  • 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to the presence of both the tetrazole ring and the hydrazide moiety

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-benzylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7O/c11-10-14-15-16-17(10)7-9(18)13-12-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H2,11,14,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDZCCHCVRYQKF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416497
Record name AC1NSILV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5547-48-8
Record name AC1NSILV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide
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2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide
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2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide
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2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide
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2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide
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2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

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